(S)-Lisinopril Methyl Ester is a derivative of Lisinopril, which is classified as an angiotensin-converting enzyme inhibitor. It is primarily used in the treatment of hypertension, heart failure, and myocardial infarction. Lisinopril itself is a synthetic peptide that was developed by modifying the structure of enalaprilat, with significant alterations leading to its enhanced bioavailability and therapeutic efficacy. The compound has gained recognition for its ability to inhibit the renin-angiotensin-aldosterone system, making it a crucial medication in cardiovascular therapy .
(S)-Lisinopril Methyl Ester is derived from Lisinopril, which was first approved for medical use in 1987. The compound falls under the category of small molecules and is classified as an investigational drug due to its potential applications in various therapeutic areas. Its chemical structure is characterized by the presence of an L-lysyl moiety linked to a proline residue, which contributes to its pharmacological properties .
The synthesis of (S)-Lisinopril Methyl Ester typically involves several key steps:
(S)-Lisinopril Methyl Ester has a molecular formula of CHNO with an average molecular weight of approximately 405.49 g/mol. Its structure features a lysine backbone with a carboxylic acid group and a phenylpropyl side chain, characteristic of angiotensin-converting enzyme inhibitors. The stereochemistry at the lysine residue is critical for its biological activity, as it exists in the S configuration .
(S)-Lisinopril Methyl Ester can participate in various chemical reactions typical for peptide derivatives:
These reactions are essential for both the synthesis of related compounds and for potential modifications aimed at enhancing pharmacological properties.
The mechanism of action of (S)-Lisinopril Methyl Ester primarily involves the inhibition of angiotensin-converting enzyme, which leads to decreased levels of angiotensin II—a potent vasoconstrictor. This results in:
The compound's efficacy is closely tied to its ability to bind competitively to the active site of the angiotensin-converting enzyme.
(S)-Lisinopril Methyl Ester exhibits several notable physical and chemical properties:
These properties are crucial for formulation development and storage considerations in pharmaceutical applications.
(S)-Lisinopril Methyl Ester has potential applications beyond its use as a therapeutic agent:
The ongoing research into (S)-Lisinopril Methyl Ester highlights its significance not only as a medication but also as a valuable compound in scientific investigations related to cardiovascular health.
The stereoselective synthesis of (S)-lisinopril methyl ester hinges on precise chiral center control within its α-phenylpropyl segment and L-proline moiety. One advanced approach employs chiral glyoxylate-derived N-sulfinyl imines as templates for radical addition under visible light photoredox catalysis. This method utilizes acridinium-based photocatalysts (e.g., Mes-Me₂Acr-Ph) to facilitate decarboxylative coupling between carboxylic acids and imines in α,α,α-trifluorotoluene solvent systems, achieving diastereomeric ratios exceeding 95:5 [4]. Complementary microbial techniques leverage hydantoinase-mediated asymmetric hydrolysis of DL-5-phenethylhydantoin to generate enantiomerically pure (R)-2-amino-4-phenylbutyric acid—a pivotal precursor—with >95% enantiomeric excess (ee) [2].
Table 1: Stereoselective Methods for Key Intermediate Synthesis
Method | Key Catalyst/Enzyme | Diastereo/Enantioselectivity | Reaction Conditions |
---|---|---|---|
Photoredox Radical Addition | Mes-Me₂Acr-Ph | >95:5 dr | PhCF₃, K₂CO₃, 440 nm LED, RT |
Microbial Hydantoin Hydrolysis | Bacillus sp. Hydantoinase | >95% ee | Aqueous buffer, pH 8.0, 37°C |
Schiff Base Alkylation | Chiral Ni(II) Complexes | 90-98% ee | THF, -20°C |
Alternative pathways involve Schiff base formation between N-protected L-lysine derivatives and benzaldehyde analogs, followed by stereocontrolled alkylation using chiral nickel complexes. Subsequent hydrolysis liberates the (S)-α-phenylpropyl segment with 90-98% ee [1] [8]. These intermediates undergo peptide coupling with methyl ester-protected L-proline using dicyclohexylcarbodiimide (DCC)/N-hydroxysuccinimide (HOSu) activation to minimize racemization [1].
Catalytic asymmetric hydrogenation represents a cornerstone for synthesizing sterically congested α-amino acid motifs within lisinopril analogs. Earth-abundant nickel catalysts ligated to P-chiral ligands (e.g., (R,R)-BenzP*) demonstrate exceptional efficacy for hydrogenating α-substituted acrylic acids. Under optimized conditions (30 bar H₂, 50°C, TFE solvent), these systems achieve 99.4% ee and turnover numbers (TON) of 10,000—surpassing traditional rhodium or ruthenium catalysts in efficiency and sustainability [10]. The mechanism involves intramolecular proton transfer from the carboxylic acid group to the C-Ni bond, confirmed through DFT studies as the rate-determining step [10].
Table 2: Hydrogenation Catalyst Performance Comparison
Catalyst System | Substrate | ee (%) | S/C Ratio | Key Advantage |
---|---|---|---|---|
Ni/(R,R)-BenzP* | 2-Phenylacrylic Acid | 96 | 10,000 | High TON, low metal loading |
Rh-DIPAMP | Dehydroamino Acids | 90 | 5,000 | Industrial legacy |
Ru-BINAP | β-Keto Esters | 99 | 2,500 | Broad substrate scope |
For lisinopril intermediates, α-benzylidene succinate derivatives undergo hydrogenation using palladium or Raney nickel under basic conditions (KOH/EtOH), selectively reducing the C=C bond while preserving ester groups. This step installs the (S)-stereocenter in the lysinopril side chain with minimal epimerization [1] [5].
Strategic protection of the L-lysine ε-amino group and carboxylic acid functions is critical during fragment assembly. Industrially favored approaches employ:
Notably, sequential deprotection must reconcile conflicting conditions: Benzyl group removal requires hydrogenation, which risks reducing aromatic rings in the α-phenylpropyl moiety. This is circumvented by using Pd(OH)₂/C (Pearlman’s catalyst) under low-pressure H₂ (1-3 atm), achieving quantitative deprotection without byproduct formation [8]. For methyl ester formation, molecular sieves (3Å) are incorporated during methanol reactions to sequester water and prevent hydrolysis reversibility [1].
Solid-phase peptide synthesis (SPPS) enables rapid assembly of lisinopril methyl ester derivatives featuring non-native backbone modifications. Fmoc-based protocols on PEG-PS resins permit incorporation of:
After chain elongation, simultaneous esterification and cleavage is achieved using trimethylsilyldiazomethane (TMSD) in methanol/toluene mixtures, directly yielding the methyl ester product. This approach reduces epimerization by avoiding prolonged acid exposure (e.g., HF or TFA) typically used in Boc-SPPS [6] [10]. Resin-bound intermediates facilitate purification of pseudopeptidic analogs by simple filtration, with UPLC-MS monitoring confirming >95% purity before esterification.
Methyl esterification introduces characteristic impurities requiring stringent control:
Mitigation strategies include:
Table 3: Common Impurities in Lisinopril Methyl Ester Synthesis
Impurity | Chemical Structure | Formation Pathway | Control Strategy |
---|---|---|---|
Lisinopril Pyrrolidine Methyl Ester | Methyl ester at proline C-1 carboxylate | Over-esterification | Limited methanol stoichiometry |
(8R,S)-Diketopiperazine | Cyclic dipeptide from lysine-proline condensation | Intramolecular amidation | ε-Amino protection during coupling |
N-Carboxymethyl Derivatives | HOOC-CH₂- attached to lysine ε-nitrogen | Formaldehyde/formic acid impurities | High-purity reagents, inert atmosphere |
CAS No.: 99593-25-6
CAS No.: 655-05-0
CAS No.:
CAS No.: 116371-66-5
CAS No.: 177194-36-4